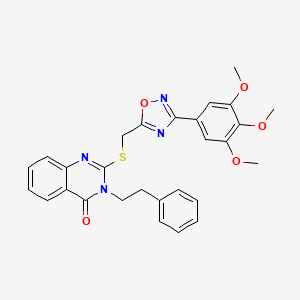

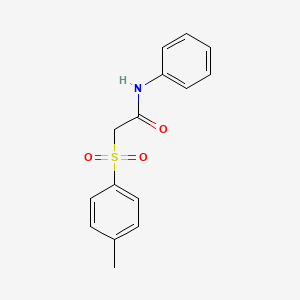

3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

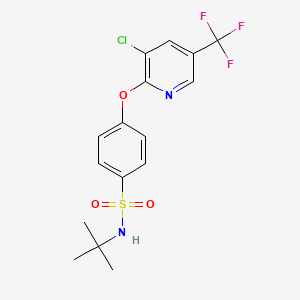

3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H26N4O5S and its molecular weight is 530.6. The purity is usually 95%.

BenchChem offers high-quality 3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Cytotoxic Activity

Compounds derived from quinazolin-4(3H)-one, including those similar to the specified chemical, have demonstrated significant therapeutic potential, particularly in terms of antioxidant and cytotoxic activities. The antioxidative properties of these compounds, enhanced by the addition of phenolic groups, have shown high efficacy in scavenging free radicals, compared to standard antioxidants like ascorbic acid and Trolox. Furthermore, these derivatives exhibit higher cytotoxicity against cancerous cell lines, including lung adenocarcinoma and prostate carcinoma, while maintaining compatibility with normal cells, indicating a targeted approach towards cancer treatment without harming healthy tissue (Pele et al., 2022).

Antitumor Agents

The quinazolin-4(3H)-one derivatives have shown remarkable broad-spectrum antitumor activities, significantly more potent than the conventional drug 5-FU. These compounds displayed inhibitory activities across various cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Molecular docking studies have indicated that these compounds exhibit a binding mode similar to erlotinib, a known anticancer drug, suggesting their potential as effective antitumor agents (Al-Suwaidan et al., 2013).

Antimicrobial and Antifungal Activities

Quinazolin-4(3H)-one derivatives have also been explored for their antimicrobial and antifungal potentials. New 2,3-disubstituted quinazolin-4(3H)-ones were synthesized and displayed potent inhibitory action against a panel of Gram-positive and Gram-negative bacteria, as well as significant antifungal activities against strains such as Candida albicans and Aspergillus flavus. These findings highlight the versatility of quinazolin-4(3H)-one derivatives in combating a wide range of pathogenic microorganisms, presenting a promising avenue for the development of new antimicrobial and antifungal agents (Kumar et al., 2011).

Antiviral Properties

Quinazolin-4(3H)-one derivatives have been investigated for their antiviral properties, specifically against respiratory and biodefense viruses. Novel compounds synthesized using microwave techniques showed notable efficacy in inhibiting the replication of various influenza strains, including H5N1, and other significant viruses such as the severe acute respiratory syndrome corona and dengue viruses. This suggests the potential of quinazolin-4(3H)-one derivatives in developing treatments for viral infections, including emerging and re-emerging infectious diseases (Selvam et al., 2007).

Eigenschaften

IUPAC Name |

3-(2-phenylethyl)-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O5S/c1-34-22-15-19(16-23(35-2)25(22)36-3)26-30-24(37-31-26)17-38-28-29-21-12-8-7-11-20(21)27(33)32(28)14-13-18-9-5-4-6-10-18/h4-12,15-16H,13-14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTOYIRPSHUXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenethyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3R)-5-oxopyrrolidin-3-yl]acetic acid](/img/structure/B2887454.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2887460.png)

![1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887464.png)

![5-(5-Chloropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2887466.png)